![molecular formula C20H22O6 B1630468 3'-O-Demethylarctigenin CAS No. 147022-95-5](/img/structure/B1630468.png)
3'-O-Demethylarctigenin
Overview
Description
3'-O-Demethylarctigenin is a complex organic compound with a unique structure that includes both dihydroxy and dimethoxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-O-Demethylarctigenin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Formation of Intermediates: These starting materials undergo a series of reactions, including condensation and cyclization, to form key intermediates.
Final Cyclization: The final step involves the cyclization of the intermediates to form the oxolan-2-one ring structure under controlled conditions, such as specific temperatures and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3'-O-Demethylarctigenin can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3'-O-Demethylarctigenin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3'-O-Demethylarctigenin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound has a similar aromatic structure but different functional groups.
4,4’-Dichlorobenzophenone: Another compound with a similar aromatic core but distinct substituents.
Uniqueness
3'-O-Demethylarctigenin is unique due to its combination of dihydroxy and dimethoxy phenyl groups, which confer specific chemical and biological properties not found in the similar compounds mentioned above.
Biological Activity
3'-O-Demethylarctigenin, a derivative of arctigenin, is gaining attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antioxidant effects based on various studies.
Chemical Structure and Properties
This compound is a phenolic compound derived from the plant Arctium lappa (burdock). Its structure allows it to interact with multiple biological targets, which contributes to its diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It exhibits selective cytotoxicity against various cancer cell lines, particularly under nutrient-deprived conditions. This selectivity is crucial as tumor cells often face hypoxic and nutrient-deficient environments.
Case Study: Hepatocellular Carcinoma
- Cell Lines Tested : Hep G2 and Hep3B
- IC50 Values :
- Hep G2: 30 μM (48 h)
- Hep3B: 40 μM (48 h)
- Mechanisms :
- Induces apoptosis by activating caspase-9 and caspase-3.
- Modulates key proteins such as Bcl-2, Bax, and P53.
The compound's ability to induce apoptosis in hepatocellular carcinoma cells suggests its potential as a therapeutic agent in liver cancer treatment .
Anti-inflammatory Effects
This compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes.
- Inhibition of iNOS : Reduces inducible nitric oxide synthase (iNOS) expression in macrophages.
- NF-κB Pathway : Suppresses NF-κB activation by preventing p65 nuclear translocation.
- Cytokine Production : Decreases levels of TNF-α, IL-1β, and IL-6 in stimulated macrophages.
The compound effectively downregulates inflammatory responses, making it a candidate for treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound contributes to its protective effects against oxidative stress. It scavenges free radicals and reduces lipid peroxidation, which is vital in preventing cellular damage.
Research Findings :
A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential application in conditions characterized by oxidative damage .
Data Summary
Properties
IUPAC Name |
(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-6-4-12(10-19(18)25-2)7-14-11-26-20(23)15(14)8-13-3-5-16(21)17(22)9-13/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDOXLKYCKOSHA-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.